Ulipristal acetate InterMediate

Description

Contextualization of Pharmaceutical Intermediate Significance in Drug Discovery and Development

Pharmaceutical intermediates are the foundational building blocks in the intricate process of drug development and manufacturing. simsonpharma.comglobalpharmatek.com They are chemical compounds that represent crucial stages in the synthesis of an Active Pharmaceutical Ingredient (API). simsonpharma.com Essentially, intermediates are the precursors to the final drug substance, undergoing a series of chemical reactions to ultimately yield the desired API. globalpharmatek.comqingmupharm.com The quality and purity of these intermediates directly influence the efficacy and safety of the final medicinal product. globalpharmatek.commetouris.com Any impurities or variations at the intermediate stage can compromise the entire manufacturing process, potentially leading to a final product that is ineffective or even harmful. globalpharmatek.com

Strategic Role of Ulipristal (B1683391) Acetate (B1210297) Intermediates in API Manufacturing Pathways

The synthetic pathway to Ulipristal Acetate involves the formation of several key intermediates. For instance, estra-4,9-diene-3,17-dione (B195082) is a crucial pharmaceutical intermediate in the synthesis of steroids with progestagenic activity, including Ulipristal Acetate. researchgate.net The development of efficient methods to produce such key intermediates is a primary focus of research, as it directly impacts the economic viability of the final drug product. researchgate.netnih.gov

Historical Perspectives on Synthetic Challenges in Ulipristal Acetate Precursor Development

The development of synthetic routes for Ulipristal Acetate has evolved over time, with early methods presenting various challenges. A significant hurdle in the synthesis of steroidal compounds like Ulipristal Acetate is achieving the desired stereochemistry. The specific three-dimensional arrangement of atoms is crucial for the drug's biological activity. Early synthetic pathways often resulted in a mixture of diastereoisomers, which are stereoisomers that are not mirror images of each other and can be difficult to separate. This not only reduced the yield of the desired product but also complicated the purification process.

Overview of Current Research Trends and Academic Contributions Pertaining to Ulipristal Acetate Intermediates

A significant trend is the development of "one-pot" synthesis methods. These methods involve carrying out multiple reaction steps in the same reactor without isolating the intermediate products. This approach can significantly reduce solvent waste, energy consumption, and production time. google.com For example, a patented method describes a process where several intermediates in the Ulipristal Acetate synthesis are not separated, leading to a higher yield and simpler operation. google.com

Another key area of research is the development of more selective and efficient catalytic systems. For instance, the use of copper-catalyzed reactions has been explored to improve the 1,4-addition of specific functional groups, a crucial step in the synthesis. scispace.com Researchers are also investigating alternative protecting groups for hydroxyl functions that can be easily introduced and removed, minimizing side reactions and simplifying purification. google.com

Academic contributions often focus on elucidating reaction mechanisms and developing novel synthetic methodologies that can then be applied to the industrial synthesis of complex molecules like Ulipristal Acetate. For example, studies have described new and efficient routes that significantly improve the yield of key intermediates through optimized reaction conditions, such as in epoxidation and Grignard addition steps. nih.govnih.gov These academic endeavors are crucial for driving innovation in pharmaceutical manufacturing.

Scope and Objectives of Research Endeavors Focused on Ulipristal Acetate Intermediates

The primary objective of research focused on Ulipristal Acetate intermediates is to develop more efficient, cost-effective, and sustainable synthetic processes for the industrial production of this important active pharmaceutical ingredient. This encompasses several key areas of investigation:

Simplification of Synthetic Routes: A major goal is to reduce the number of steps required to synthesize Ulipristal Acetate. nih.govnih.gov This not only lowers production costs but also minimizes the environmental impact by reducing waste generation.

Improvement of Yields and Purity: Research aims to optimize reaction conditions and develop more selective catalysts to maximize the yield and purity of key intermediates and the final API. nih.govnih.gov This reduces the need for extensive purification steps, which can be time-consuming and costly.

Development of Industrially Scalable Processes: A critical objective is to ensure that any new synthetic methods are adaptable to large-scale industrial production. nih.govgoogle.comnih.gov This involves using readily available and inexpensive starting materials, as well as reagents and reaction conditions that are safe and manageable on a large scale.

Stereochemical Control: Researchers strive to develop highly stereoselective reactions to produce the desired isomer of Ulipristal Acetate, avoiding the formation of difficult-to-separate diastereoisomers. nih.gov

Ultimately, the scope of this research is to innovate the chemical synthesis of Ulipristal Acetate, ensuring a reliable and economical supply of this medication.

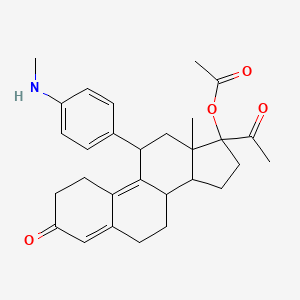

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[17-acetyl-13-methyl-11-[4-(methylamino)phenyl]-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO4/c1-17(31)29(34-18(2)32)14-13-26-24-11-7-20-15-22(33)10-12-23(20)27(24)25(16-28(26,29)3)19-5-8-21(30-4)9-6-19/h5-6,8-9,15,24-26,30H,7,10-14,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCANMLYXHZIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for Ulipristal Acetate Intermediates

Retrosynthetic Disconnections and Transform Analysis Applied to Ulipristal (B1683391) Acetate (B1210297) Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. libretexts.org This process is achieved by breaking bonds (disconnections) and converting functional groups, which correspond to the reverse of known chemical reactions. libretexts.org

For ulipristal acetate, the key retrosynthetic disconnections often focus on the C11 and C17 substitutions on the steroid backbone. A primary disconnection is the bond between the C17 acetyl group and the steroid nucleus, leading to a 17α-hydroxy intermediate. Another critical disconnection is at the C11 position, breaking the bond to the substituted phenyl group. This leads to a key intermediate with a functional group at C11, such as a ketone or a hydroxyl group, which can then be further manipulated.

A plausible retrosynthetic pathway for ulipristal acetate is outlined below:

Target Molecule: Ulipristal Acetate

Disconnection 1 (C17 ester): A retro-esterification leads to the 17α-hydroxy intermediate.

Disconnection 2 (C11 aryl group): A retro-Grignard or similar organometallic addition reveals a precursor with a ketone at the C11 position.

Disconnection 3 (Functional group interconversions): Further disconnections can simplify the steroidal core, for example, by removing the C17 hydroxyl group or the C4-C5 double bond, leading back to more common steroid starting materials.

This analytical approach allows chemists to identify multiple potential synthetic routes and to select the most efficient one based on factors like the availability of starting materials, reaction yields, and stereochemical control.

Comparative Analysis of Convergent vs. Linear Synthetic Strategies for Ulipristal Acetate Intermediate Formation

The construction of complex molecules like ulipristal acetate intermediates can follow either a linear or a convergent synthetic strategy.

For the synthesis of ulipristal acetate intermediates, a convergent approach is often favored. This typically involves the separate synthesis of the substituted aromatic side chain and the modification of the steroid nucleus. These two fragments are then coupled in a key step, such as a Grignard reaction or a palladium-catalyzed cross-coupling reaction. researchgate.net

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential addition of functional groups and building blocks to a starting steroid. | Conceptually simple to plan. | Low overall yield, longer reaction sequences. chemistnotes.comyoutube.com |

| Convergent Synthesis | Independent synthesis of key fragments (e.g., steroid core and aryl side chain) followed by their coupling. | Higher overall yield, greater efficiency, allows for parallel synthesis. chemistnotes.comwikipedia.orgscholarsresearchlibrary.com | May require more complex planning and optimization of the fragment coupling step. |

Exploration and Development of Novel Reaction Pathways for Key Ulipristal Acetate Intermediates

Ongoing research focuses on developing more efficient and selective methods for the synthesis of ulipristal acetate intermediates. These efforts are concentrated on improving stereoselectivity, regioselectivity, and the use of advanced catalytic systems.

The biological activity of ulipristal acetate is highly dependent on its specific stereochemistry. Therefore, controlling the stereochemistry at the C11 and C17 positions is of utmost importance during the synthesis of its intermediates. nih.gov The introduction of the 11β-aryl group is a critical stereoselective step. This is often achieved through the addition of an organometallic reagent (e.g., a Grignard reagent) to an 11-keto steroid. The stereochemical outcome of this addition can be influenced by the choice of reagents, solvents, and reaction conditions.

For instance, the use of chelating agents or specific Lewis acids can help to direct the approach of the nucleophile to one face of the steroid, thereby enhancing the formation of the desired 11β-isomer. rsc.org The synthesis and characterization of potential stereoisomeric impurities are also crucial for ensuring the purity of the final active pharmaceutical ingredient. nih.govrsc.org

The steroid nucleus possesses multiple reactive sites, making regioselective functionalization a significant challenge. The selective introduction of functional groups at specific positions, such as C11, is crucial for the synthesis of ulipristal acetate intermediates.

One common strategy involves the use of protecting groups to block reactive sites while functionalizing the desired position. Another approach is to utilize the inherent reactivity differences of the various positions on the steroid skeleton. For example, allylic oxidation can be used to introduce a functional group at the C11 position of a Δ⁹-steroid. More recent methods focus on directed C-H activation, where a directing group guides a catalyst to a specific C-H bond for functionalization, offering a more atom-economical and efficient approach.

Modern catalytic methods are increasingly being applied to the synthesis of complex molecules like ulipristal acetate intermediates to improve efficiency, selectivity, and sustainability.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govscienceopen.commdpi.com These catalysts are often more stable, less toxic, and more environmentally friendly than their metal-based counterparts. nih.gov

In the context of this compound synthesis, organocatalysts can be employed in various key transformations. For example, chiral amines can catalyze the enantioselective α-functionalization of ketones, which could be applied to the introduction of substituents at positions adjacent to a carbonyl group on the steroid backbone. youtube.com Similarly, chiral Brønsted acids or hydrogen-bond donors can activate carbonyl groups or imines towards nucleophilic attack, providing a means to control stereoselectivity in addition reactions. mdpi.com The development of organocatalytic methods for the key C-C bond-forming reactions in the synthesis of ulipristal acetate intermediates is an active area of research with the potential to lead to more efficient and greener synthetic routes. researchgate.net

Application of Advanced Catalysis in this compound Formation

Biocatalytic and Enzymatic Synthesis Approaches

While the core synthesis of ulipristal acetate intermediates primarily relies on traditional organic chemistry, biocatalytic and enzymatic methods offer potential for greener and more selective transformations. One area where enzymes could be applied is in the stereoselective reduction of ketone groups or the resolution of racemic mixtures. For instance, ketoreductases (KREDs) are known for their ability to reduce ketones to chiral alcohols with high enantioselectivity. figshare.commdpi.com

In the context of ulipristal acetate synthesis, a key step involves the reduction of the 20-keto group. While chemical reducing agents are commonly used, a biocatalytic approach using a specific ketoreductase could potentially offer improved diastereoselectivity, leading to the desired 17α-acetyl side chain precursor. clockss.org Additionally, lipases are widely used for the kinetic resolution of racemic alcohols through transesterification, which could be a viable strategy for separating stereoisomers of intermediates in the synthetic pathway. wikipedia.org

Although specific examples of biocatalysis in the industrial synthesis of ulipristal acetate are not widely reported in the public domain, the principles of enzymatic catalysis present a promising avenue for future process optimization, potentially leading to more sustainable and efficient manufacturing.

Multi-Component Reactions and Cascade Processes for Intermediate Construction

Multi-component reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. While specific applications of MCRs in the total synthesis of ulipristal acetate are not extensively documented, the Ugi and Passerini reactions are well-established MCRs used for the synthesis of peptidomimetics and other complex structures. nih.gov

The core of ulipristal acetate is a steroid, and MCRs have been explored for the diversification of steroidal scaffolds. nih.gov For instance, a 1,4-addition Ugi reaction has been developed using cyclic α,β-unsaturated ketones as substrates, which is a key structural motif in some ulipristal acetate intermediates. nih.gov This suggests the potential for developing a convergent synthesis of the ulipristal acetate backbone or for introducing the side chains through a multi-component strategy.

Cascade reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, could also streamline the synthesis. For example, a cascade sequence involving a Michael addition followed by an intramolecular aldol (B89426) condensation could be envisioned for the construction of the A-ring of the steroid. While not explicitly reported for ulipristal acetate, such strategies are a subject of ongoing research in steroid synthesis.

Photochemical and Electrochemical Approaches in Intermediate Synthesis

Photochemical and electrochemical methods offer unique opportunities for the functionalization of complex molecules like steroids under mild conditions. Photochemical reactions, for instance, can be used to introduce functional groups at unactivated C-H bonds, a challenging transformation using traditional methods. nih.gov The synthesis of 19-norsteroids, the class of steroids to which ulipristal acetate belongs, has historically involved photochemical steps. rsc.org

While specific applications of these modern techniques in the synthesis of ulipristal acetate intermediates are not prevalent in the literature, the potential exists. For example, photoredox catalysis could be employed for the formation of the C-11 aryl bond, offering an alternative to the copper-catalyzed Grignard addition. Electrochemical methods could be explored for selective oxidations or reductions within the steroid nucleus, potentially avoiding the use of harsh chemical reagents.

Investigation of Protecting Group Strategies and Deprotection Methodologies for Ulipristal Acetate Intermediates

The synthesis of a complex molecule like ulipristal acetate necessitates the use of protecting groups to mask reactive functional groups and ensure that reactions occur at the desired positions. libretexts.org The choice of protecting groups is critical and must be carefully planned to be stable under various reaction conditions and easily removable when no longer needed. libretexts.org

In the synthesis of ulipristal acetate intermediates, several functional groups require protection. The ketone groups at C-3 and C-20, and the hydroxyl group at C-17 are the primary sites for protection.

Ketone Protection: The C-3 and C-20 ketones are often protected as ketals, typically using ethylene (B1197577) glycol in the presence of an acid catalyst. google.com This forms a stable cyclic acetal (B89532) that is resistant to many reagents, particularly nucleophiles and bases. Deprotection is readily achieved by treatment with aqueous acid.

Hydroxyl Protection: The 17α-hydroxyl group is often protected as a silyl (B83357) ether, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. google.com These groups are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444). Silyl ethers are generally stable to a wide range of reaction conditions but can be selectively removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF).

The following table summarizes common protecting groups used in the synthesis of ulipristal acetate intermediates:

| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition | Reference |

| Ketone (C-3, C-20) | Ethylene Ketal | Ethylene glycol, p-TsOH | Aqueous Acid | google.com |

| Hydroxyl (C-17) | Trimethylsilyl (TMS) ether | Trimethylsilyl chloride, Imidazole | TBAF or mild acid | google.com |

| Hydroxyl (C-17) | tert-Butyldimethylsilyl (TBDMS) ether | TBDMS-Cl, Imidazole | TBAF or strong acid | libretexts.org |

The strategic use of orthogonal protecting groups, which can be removed under different conditions, is also a key consideration in multi-step syntheses.

Mechanistic Studies of Critical Transformation Steps in this compound Synthesis

Understanding the reaction mechanisms of key steps in the synthesis of ulipristal acetate intermediates is crucial for optimizing reaction conditions and improving yields. One of the most critical steps is the 1,4-conjugate addition of the Grignard reagent to the α,β-unsaturated ketone in the presence of a copper catalyst.

The generally accepted mechanism for this type of reaction involves the formation of a Gilman-type organocuprate reagent in situ. youtube.commasterorganicchemistry.com The Grignard reagent transmetalates with the copper(I) salt to form a lithium diorganocuprate. This species is a softer nucleophile than the original Grignard reagent and preferentially attacks the β-carbon of the enone system in a conjugate addition fashion. libretexts.orgpressbooks.pub This leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation during aqueous workup affords the 1,4-addition product. libretexts.org The stereoselectivity of the addition, leading to the desired 11β-isomer, is influenced by the steric environment of the steroid nucleus, with the reagent approaching from the less hindered α-face.

Another key transformation is the reduction of the 20-keto group. The diastereoselectivity of this reduction is critical for establishing the correct stereochemistry of the 17α-acetyl side chain. The use of bulky reducing agents can favor the formation of one diastereomer over the other due to steric hindrance. The mechanism of these reductions often involves the formation of a cyclic transition state, and the stereochemical outcome can be predicted based on Felkin-Anh or other stereochemical models. clockss.org

Enantioselective and Diastereoselective Synthesis of Chiral Ulipristal Acetate Intermediates

The stereochemistry of ulipristal acetate is crucial for its biological activity. The molecule contains several chiral centers, and its synthesis requires a high degree of stereocontrol. Several approaches have been developed for the enantioselective and diastereoselective synthesis of its key intermediates.

One of the main challenges is the control of the stereochemistry at the C-11 and C-17 positions. An efficient and practical synthesis has been reported for the preparation of three stereoisomers of ulipristal acetate: the 11α,17α-isomer, the 11α,17β-isomer, and the 11β,17β-isomer. nih.gov This work not only provides access to these isomers for impurity profiling but also offers insights into the factors that control the stereochemical outcome of the reactions. The structure of a key intermediate in this synthesis was confirmed by single-crystal X-ray analysis, providing definitive proof of its stereochemistry. nih.gov

The diastereoselectivity of the Grignard reaction to introduce the 11-aryl group is a critical factor. As mentioned previously, the use of a copper catalyst favors the formation of the desired 11β-isomer. rsc.org The choice of reaction conditions, including solvent and temperature, can also influence the diastereomeric ratio.

Furthermore, the reduction of the 20-keto group must be performed diastereoselectively to yield the correct stereoisomer of the 17-hydroxypropyl side chain, which is then acetylated. clockss.org The use of chiral ligands in combination with metal catalysts for asymmetric reductions is a common strategy in modern organic synthesis to achieve high enantioselectivity. rsc.orgwiley.comnih.gov While not explicitly detailed for ulipristal acetate in the reviewed literature, the application of chiral catalysts, such as those based on BINAP or other chiral ligands, could be a powerful tool for controlling the stereochemistry of key intermediates.

The following table highlights some of the key stereoisomers and intermediates in the synthesis of ulipristal acetate:

| Compound/Intermediate | Key Chiral Centers | Significance | Reference |

| Ulipristal Acetate | C-11, C-13, C-14, C-17 | Active Pharmaceutical Ingredient | rsc.org |

| 11α,17α-isomer I | C-11, C-17 | Stereoisomeric impurity | nih.gov |

| 11α,17β-isomer II | C-11, C-17 | Stereoisomeric impurity | nih.gov |

| 11β,17β-isomer III | C-11, C-17 | Stereoisomeric impurity | nih.gov |

| 5α,10α-epoxy-estr-9(11)-en-3-one derivative | C-5, C-10 | Key intermediate for 11β-substitution | rsc.org |

The development of highly stereoselective synthetic routes is paramount for the production of pure and effective ulipristal acetate.

Process Development and Optimization for Ulipristal Acetate Intermediate Production

Reaction Condition Optimization for Enhanced Yield and Selectivity of Ulipristal (B1683391) Acetate (B1210297) Intermediates

The optimization of reaction conditions is a cornerstone of modern pharmaceutical manufacturing. For the synthesis of ulipristal acetate intermediates, this entails a systematic investigation of various parameters to maximize the yield of the desired product while minimizing the formation of impurities.

The choice of solvent is crucial as it can significantly influence reaction rates, selectivity, and the ease of product isolation. In the multi-step synthesis of ulipristal acetate intermediates, different solvents are employed for various stages to achieve optimal outcomes.

For instance, in the synthesis of a key intermediate, a range of solvents can be utilized depending on the specific reaction step. A patent for a novel synthesis method of ulipristal acetate discloses the use of solvents such as dichloromethane (B109758), ethyl acetate, tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran, toluene, and chloroform (B151607) for a particular step. google.com For a subsequent step involving a Grignard reaction, the preferred solvents include toluene, tetrahydrofuran (THF), 2-methyltetrahydrofuran, ether, and isopropyl ether. google.com Another patent describes the use of acetone, methyl ethyl ketone, methanol (B129727), ethanol (B145695), diethyl ether, THF, ethylene (B1197577) glycol dimethyl ether, ethyl acetate, methyl acetate, dichloromethane, or chloroform for hydrolysis under acidic conditions. google.com

The optimization process involves screening a variety of solvents to identify the one that provides the best balance of solubility for the reactants, reaction kinetics, and ease of downstream processing. For example, in the preparation of a canrenone (B1668266) intermediate, optimizing the reaction conditions, including the solvent, was shown to improve product purity by avoiding the formation of by-products. google.com

Table 1: Solvent Systems in Ulipristal Acetate Intermediate Synthesis

| Reaction Step | Solvent(s) | Source(s) |

| Imidazole (B134444) reaction with Compound 4 | Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran, Toluene, Chloroform | google.com |

| Grignard reaction with Compound 5 | Toluene, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran, Ether, Isopropyl Ether | google.com |

| Acidic Hydrolysis | Acetone, Methyl Ethyl Ketone, Methanol, Ethanol, Diethyl Ether, THF, Ethylene Glycol Dimethyl Ether, Ethyl Acetate, Methyl Acetate, Dichloromethane, Chloroform | google.com |

| Epoxidation | Dichloromethane | google.com |

| Acetylation | Dichloromethane | patentbuddy.com |

Kinetic studies are essential for understanding the mechanism and rate of a chemical reaction. By studying the thermal decomposition kinetics of ulipristal acetate, researchers can gain insights into its stability. scientific.net Non-isothermal thermogravimetry analysis has been used to study the thermal decomposition kinetics of ulipristal acetate (form B), revealing a three-step decomposition process. scientific.net Similarly, the thermal desolvation mechanism and kinetics of ulipristal acetate ethanol solvate have been investigated to ensure stability during storage and transport. researchgate.net While these studies focus on the final product, the principles can be applied to key intermediates to understand their stability and degradation pathways, which is crucial for optimizing reaction times and storage conditions.

The rate of reaction is also influenced by the method of crystallization. For some solid-state reactions, the rate is dependent on the inner crystal surface. researchgate.net Understanding these factors allows for the development of a reaction rate profile, which is a key component in designing an efficient and safe manufacturing process.

Temperature and pressure are critical parameters that directly impact reaction kinetics, selectivity, and the stability of reactants and products. Precise control of these parameters is vital for process efficiency and safety.

In the synthesis of a canrenone intermediate, the reaction is carried out under the protection of an inert gas at a temperature of 30-45°C for 2-4 hours. google.com Subsequent cooling to -10 to 10°C is required for the next step. google.com Another patent specifies a reaction temperature between -78 and -20°C for the reaction of an intermediate with methyllithium (B1224462), and a temperature between 0°C and the boiling point of the solvent for the subsequent acid hydrolysis. patentbuddy.com For an acetylation step, the temperature is maintained between -78 and 0°C. patentbuddy.com These examples highlight the need for precise temperature control throughout the synthesis.

Pressure control, often through the use of an inert atmosphere, is employed to prevent side reactions with atmospheric oxygen or moisture, which could lead to impurity formation and reduced yields.

Table 2: Temperature Conditions for this compound Synthesis

| Reaction Step | Temperature Range | Source(s) |

| Canrenone intermediate synthesis | 30-45°C | google.com |

| Cooling for subsequent step | -10 to 10°C | google.com |

| Reaction with methyllithium | -78 to -20°C | patentbuddy.com |

| Acid hydrolysis | 0°C to boiling point of solvent | patentbuddy.com |

| Acetylation | -78 to 0°C | patentbuddy.com |

The stoichiometry of reagents, or the molar ratio of reactants, is a key factor in maximizing the conversion of the limiting reactant and minimizing the use of excess reagents, which can complicate purification and increase costs.

A patent for the synthesis of ulipristal acetate specifies the molar equivalent ratio of imidazole to a key intermediate (compound 4) to be between 1 and 20:1. google.com In a subsequent Grignard reaction, the molar equivalent ratio of cuprous chloride to another intermediate (compound 5) is between 0.1 and 2:1, and the ratio of 4-N,N-dimethylphenyl magnesium bromide to the same intermediate is between 1 and 5:1. google.com The stoichiometry of the reaction between ulipristal acetate and the reagent MBTH has been determined to be 1:1. researchgate.net

The protocol for adding reagents can also affect the outcome of a reaction. For example, in the preparation of a canrenone intermediate, a key innovation is the addition of a minor amount of water to effect a differential hydrolysis after the anhydrous reaction, which improves product purity. google.com

Catalysts are often used to increase the rate of reaction and improve selectivity. Optimizing the catalyst loading (the amount of catalyst used) is important for achieving a high reaction rate without unnecessary cost or a difficult removal process.

In the synthesis of ulipristal acetate, a Grignard reaction is catalyzed by cuprous chloride. patentbuddy.com Another approach utilizes a palladium(II) material on a Schiff base-modified hexagonal boron nitride support as a recyclable catalyst. researchgate.net The loading of palladium in a similar catalyst system was measured to be 0.088 mmol g⁻¹. researchgate.net The recyclability of the catalyst is a significant advantage in industrial processes as it reduces waste and lowers production costs.

Scale-Up Considerations and Engineering Challenges in this compound Synthesis

Translating a synthetic route from the laboratory to an industrial scale presents numerous challenges. What works well in a small flask may not be feasible or safe in a large reactor. Key considerations include heat transfer, mass transfer, mixing, and the handling of potentially hazardous materials.

One of the primary challenges is managing the heat generated by exothermic reactions. As the scale of the reaction increases, the surface area-to-volume ratio decreases, making it more difficult to dissipate heat. This can lead to a runaway reaction if not properly controlled. Therefore, efficient cooling systems and careful control of reagent addition rates are critical.

Mixing is another significant challenge. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in the formation of impurities and reduced yields. The choice of reactor design and agitator type is crucial for ensuring homogeneity.

The purification of intermediates and the final product at a large scale also presents challenges. Crystallization, which is often used for purification, must be carefully controlled to obtain the desired crystal form and purity. The choice of crystallization solvent and cooling profile are critical parameters. newdrugapprovals.orggoogleapis.com

Reactor Design and Mixing Efficiency in Larger Scales

The transition from laboratory-scale synthesis to industrial production of Ulipristal Acetate intermediates necessitates careful consideration of reactor design to ensure consistent product quality and process safety. The choice of reactor is critical and often depends on the specific reaction step. For instance, hydrogenations, a common step in steroid synthesis, may require high-pressure reactors. zauxigroup.com Common materials for these reactors include 316L stainless steel for its resistance to acids and alkalis, glass-lined reactors for their chemical inertness, and Hastelloy for its exceptional corrosion resistance. zauxigroup.com

A crucial factor in scaling up is achieving efficient mixing. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields. For large tanks, ensuring proper agitation is key. klinea.eu The selection of an agitator, such as a standard vertical agitator or a Rushton turbine, is dependent on the specific requirements of the reaction, including whether it is a dispersion or a standard mixing process. klinea.eu Computational fluid dynamics (CFD) and heat transfer modeling are valuable tools in designing and optimizing reactor performance and predicting particle trajectory during mixing. researchgate.net

A systematic approach to reactor design, such as the elementary process functions (EPF) methodology, can aid in selecting the optimal reactor configuration from existing designs or even lead to the development of novel reactors tailored to the specific needs of Active Pharmaceutical Ingredient (API) synthesis. nih.gov For some processes, a small-scale tubular coil reactor with controlled heating has been identified as an optimal setup, significantly reducing residence time. nih.gov

Heat and Mass Transfer Dynamics in Production Processes

Effective management of heat and mass transfer is fundamental to the successful and safe production of Ulipristal Acetate intermediates. Many of the chemical reactions involved in its synthesis are exothermic, meaning they release heat. sigma-hse.com If this heat is not effectively removed, it can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway, which can have catastrophic consequences. sigma-hse.com

Heating and cooling jackets are commonly employed to control the temperature within the reactor. klinea.eu These jackets can be fed with steam, cold water, or a secondary fluid to maintain the desired process temperature. klinea.eu The rate of heat transfer is influenced by several factors, including the reactor material, the surface area available for heat exchange, and the temperature difference between the reaction mixture and the cooling/heating medium.

Process Hazard Analysis and Mitigation Strategies

The synthesis of complex pharmaceutical compounds like Ulipristal Acetate intermediates involves inherent risks that must be systematically identified and managed. A thorough Process Hazard Analysis (PHA) is a critical component of ensuring a safe manufacturing process. sigma-hse.comacs.org This analysis involves identifying potential hazards such as toxicity, reactivity, and the potential for dust explosions associated with the API and its intermediates. powdersystems.com

A key concern in pharmaceutical synthesis is the potential for runaway reactions, which are uncontrolled exothermic reactions that can lead to a rapid increase in temperature and pressure. sigma-hse.com Process safety laboratories conduct tests to identify chemically unstable reagents, intermediates, and solvents to ensure that the proposed operating conditions have a sufficient safety margin. acs.orgresearchgate.net

Mitigation strategies are developed based on the findings of the PHA. These can include:

Engineering Controls: Implementing containment strategies like isolators and gloveboxes to protect operators from highly potent or hazardous APIs. powdersystems.com

Procedural Controls: Establishing robust cleaning validation procedures to prevent cross-contamination between different production batches. powdersystems.com

Emergency Planning: Developing and implementing emergency shutdown procedures and pressure relief systems to safely handle any unforeseen process deviations.

The use of literature resources such as Bretherick's Handbook of Reactive Chemical Hazards and Stoessel's Thermal Safety of Chemical Processes is instrumental in identifying known hazardous chemistries. acs.org

Isolation and Purification Technologies for Ulipristal Acetate Intermediates

Following the chemical synthesis, the isolation and purification of Ulipristal Acetate intermediates are crucial steps to ensure the final product meets the stringent purity requirements for pharmaceutical use.

Crystallization Process Development and Polymorphism Control

Crystallization is a widely used technique for the purification of pharmaceutical intermediates. mdpi.com It involves dissolving the crude intermediate in a suitable solvent and then changing the conditions (e.g., temperature, solvent composition) to induce the formation of crystals. This process can be highly effective in removing impurities.

A significant challenge in the crystallization of pharmaceutical compounds is polymorphism, the ability of a substance to exist in more than one crystal form. mdpi.com Different polymorphs can have different physical properties, which can impact the stability and processing of the intermediate. Therefore, controlling the crystallization process to consistently produce the desired polymorph is critical. mdpi.com Factors such as agitation speed, temperature, seeding, and solvent choice can all influence which polymorphic form is obtained. mdpi.com

Chromatographic Separation Technologies (e.g., Preparative HPLC, Flash Chromatography)

Chromatographic techniques are powerful tools for the purification of Ulipristal Acetate intermediates, particularly for removing closely related impurities. rsc.org

Preparative High-Performance Liquid Chromatography (HPLC): This technique is used for purifying larger quantities of material. It involves pumping a solution of the intermediate through a column packed with a stationary phase. Different components of the mixture travel through the column at different rates, allowing for their separation. A study on the determination of Ulipristal Acetate in bulk and dosage form utilized a Symmetry C18, ODS, Reverse Phase column with a mobile phase of acetonitrile (B52724) and methanol. journalppw.comresearchgate.net Another method for quantifying Ulipristal Acetate in human plasma used an ACE Excel 3 C18-PFP column with gradient elution. nih.gov

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to speed up the separation process. It is often used for routine purifications in a laboratory setting.

The choice of chromatographic method depends on the scale of the purification and the nature of the impurities to be removed. In some synthesis routes for Ulipristal Acetate, column chromatography has been required to purify intermediates. newdrugapprovals.org

Membrane Separation and Filtration Methodologies

Membrane separation technologies offer an alternative or complementary approach to crystallization and chromatography for the purification of steroid intermediates. These methods utilize semi-permeable membranes to separate molecules based on size, charge, or other physical properties.

Nanofiltration (NF) and Reverse Osmosis (RO): These high-pressure membrane processes have demonstrated excellent capacity for removing a wide range of micropollutants, including steroids, from water. nih.gov Studies have shown that the removal efficiency depends on the membrane material, with polyamide membranes showing over 99% removal of steroids. nih.gov The mechanism of removal can involve both size exclusion and hydrophobic adsorption. nih.gov

Ultrafiltration (UF): UF membranes have larger pores than NF and RO membranes and are often used in combination with other techniques. For instance, a composite membrane combining a polymeric ultrafiltration membrane with activated carbon has been developed for the removal of steroid hormones from water. magonlinelibrary.comresearchgate.net Another approach involves depositing β-cyclodextrin-epichlorohydrin (βCDP) on a PES ultrafiltration membrane, which has shown up to 99% removal of steroid micropollutants. researchgate.net

These membrane-based methods can be particularly useful for removing specific impurities or for concentrating the intermediate solution prior to a final crystallization step.

Extraction and Distillation Unit Operations

Extraction and distillation are fundamental unit operations in the synthesis of ulipristal acetate intermediates, primarily used for the separation and purification of products from reaction mixtures.

Following the Grignard reaction and subsequent quenching, the desired intermediate is typically extracted from the aqueous phase using an organic solvent. Dichloromethane and ethyl acetate are commonly employed for this purpose. google.com For instance, after hydrolysis, the reaction mixture can be extracted multiple times with ethyl acetate to maximize the recovery of the intermediate. The combined organic phases are then washed, dried, and concentrated. google.com

Crystallization is another key purification technique often following extraction. The crude product, after concentration, is dissolved in a hot solvent or a solvent mixture, such as ethanol and isopropanol (B130326), and then cooled to induce crystallization, which significantly improves the purity of the intermediate. google.com One method describes dissolving the crude product in ethyl acetate, heating, and then cooling to precipitate the crystalline product, which is then filtered and dried. google.com

The choice of solvent and the conditions for extraction and crystallization are critical parameters that are optimized to enhance yield and purity. For example, a patent details a purification method where the crude ulipristal acetate is dissolved in a hot mixture of ethanol and isopropanol (in a ratio of 0.5-1:9) and then cooled to 0-25°C to achieve a product with 99% purity. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in pharmaceutical manufacturing to reduce the environmental footprint of synthetic processes.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. monash.edu The E-factor (Environmental Factor) quantifies the amount of waste generated per unit of product. In the synthesis of complex molecules like ulipristal acetate, which often involves multi-step processes, optimizing for high atom economy and a low E-factor is a significant challenge.

Solvents are a major contributor to the environmental impact of chemical processes. researchgate.netunibo.it The development of greener solvent systems is a key area of research in the synthesis of ulipristal acetate intermediates. This involves replacing hazardous solvents with more environmentally friendly alternatives.

Commonly used solvents in organic synthesis, such as dichloromethane, are being replaced by greener options like supercritical fluids, ionic liquids, and water. researchgate.net The selection of a solvent is crucial as it affects reaction rates and product purity. researchgate.net Research is ongoing to identify and validate green solvents that are effective for the specific reaction steps in this compound synthesis without compromising yield or quality. unibo.it

A key principle of green chemistry is the reduction of waste at its source. In the context of this compound production, this involves optimizing reactions to minimize the formation of byproducts. One-pot synthesis methods, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce waste and improve efficiency. patsnap.com

Valorization, the process of converting waste into valuable products, is another important strategy. For example, byproducts from one reaction step could potentially be used as starting materials for other chemical processes. Recycling of solvents and catalysts is also a critical component of a sustainable manufacturing process.

A comprehensive sustainability assessment of the entire manufacturing process for ulipristal acetate intermediates is essential. This involves evaluating the entire lifecycle of the product, from the sourcing of raw materials to the disposal of waste.

Implementation of Continuous Flow Chemistry Approaches for Ulipristal Acetate Intermediates

Continuous flow chemistry is a modern manufacturing technique that offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. rsc.orgresearchgate.netrsc.org In a continuous flow system, reactants are continuously fed into a reactor, and the product is continuously removed. researchgate.net

This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. rsc.org The small reactor volumes used in flow chemistry also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.net

While specific examples of the application of continuous flow chemistry to the synthesis of ulipristal acetate intermediates are not detailed in the provided search results, the technology has been successfully applied to the synthesis of other active pharmaceutical ingredients (APIs) and their intermediates. nih.gov For instance, computational fluid dynamics (CFD) has been used to model and optimize continuous flow reactors for pharmaceutical intermediate synthesis, demonstrating a strong correlation between predicted and experimental yields. rsc.org The development of continuous flow processes for ulipristal acetate intermediates has the potential to significantly improve the efficiency and sustainability of its production. researchgate.netrsc.org

Process Analytical Technology (PAT) Integration for Real-Time Monitoring and Control of Intermediate Synthesis

The integration of Process Analytical Technology (PAT) into the synthesis of the this compound signifies a paradigm shift from traditional, static manufacturing processes to a dynamic, data-driven approach. This evolution allows for real-time monitoring and control of critical process parameters (CPPs), ensuring the final product consistently meets its critical quality attributes (CQAs). sigmaaldrich.comnih.gov By employing various analytical tools directly within the manufacturing process, a deeper understanding of the reaction kinetics, mechanisms, and potential deviations can be achieved, leading to enhanced process robustness, improved yield, and greater safety. mt.comamericanpharmaceuticalreview.com

At its core, PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of raw and in-process materials and processes. mit.edu This approach moves beyond the conventional model of offline quality control, which often relies on testing the final product, to a more proactive strategy where quality is built into the process itself. researchgate.net For the multi-step synthesis of the this compound, which involves complex chemical transformations, the implementation of PAT is particularly advantageous. nih.govscite.ai It provides a framework for identifying and controlling sources of variability, ultimately leading to a more efficient and reliable manufacturing process. elsevierpure.com

A variety of PAT tools are available, each with specific strengths that can be leveraged for monitoring different aspects of the intermediate's synthesis. These include spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, which provide molecular-level information, as well as other sensors for monitoring physical parameters. mt.commdpi.com The data generated from these tools can be used to develop process models that predict how changes in process parameters will affect the final product, enabling a more controlled and optimized synthesis. elsevierpure.com

Spectroscopic Techniques for Real-Time Monitoring

Spectroscopic methods are central to the implementation of PAT in pharmaceutical manufacturing due to their ability to provide rapid, non-destructive analysis of chemical composition and molecular structure. paulrpalmer.comlabmanager.com In the context of this compound synthesis, techniques such as FTIR, Raman, and UV-Vis spectroscopy are invaluable for real-time monitoring of reaction progress, intermediate formation, and impurity profiles. mdpi.comnumberanalytics.com

FTIR and Raman Spectroscopy

Both FTIR and Raman spectroscopy probe the vibrational modes of molecules, offering a unique chemical fingerprint of the substances present in the reaction mixture. mdpi.com FTIR spectroscopy measures the absorption of infrared light, while Raman spectroscopy involves the inelastic scattering of monochromatic light. mdpi.com These techniques are well-suited for in-line or at-line monitoring, providing continuous data on the concentration of reactants, intermediates, and products. mt.com

For instance, in a Grignard reaction step, which is often a key transformation in steroid synthesis, FTIR can be used to track the consumption of the starting ketone by monitoring the disappearance of its characteristic carbonyl peak. rsc.org Similarly, in a hydrogenation step, these spectroscopic tools can monitor the conversion of a nitro group to an aniline (B41778). acs.org

The table below illustrates the potential application of these techniques in monitoring key transformations during the synthesis of a hypothetical this compound.

| Reaction Step | Monitored Species | Spectroscopic Technique | Key Spectral Feature to Monitor |

| Grignard Reaction | Starting Ketone | FTIR | Disappearance of C=O stretch (~1700 cm⁻¹) |

| Grignard Adduct | Raman | Appearance of new C-O and C-Mg bonds | |

| Hydrogenation | Nitro-steroid | FTIR/Raman | Disappearance of N-O stretches (~1550, 1350 cm⁻¹) |

| Amino-steroid | FTIR/Raman | Appearance of N-H stretches (~3300-3500 cm⁻¹) | |

| Acetylation | Hydroxyl-steroid | FTIR | Disappearance of O-H stretch (~3200-3600 cm⁻¹) |

| Acetylated Intermediate | FTIR | Appearance of C=O stretch of ester (~1735 cm⁻¹) |

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy, which measures the absorption of ultraviolet and visible light by molecules with chromophores, is another valuable PAT tool. paulrpalmer.com It is particularly useful for quantifying the concentration of specific components in a mixture and can be employed for monitoring reaction kinetics and ensuring content uniformity. paulrpalmer.comlabmanager.com In the synthesis of the this compound, UV-Vis spectroscopy can be used to monitor the progress of reactions involving changes in conjugation or the formation of chromophoric byproducts. americanpharmaceuticalreview.com

Monitoring and Control of Key Process Steps

The synthesis of the this compound involves several critical stages, each benefiting from the implementation of PAT for real-time monitoring and control.

Grignard Reaction Monitoring

The Grignard reaction is a pivotal step in many steroid syntheses, including potentially the synthesis of the this compound. The success of this step is highly dependent on precise control of reaction conditions. In-line FTIR spectroscopy can be employed to monitor the real-time consumption of the starting material and the formation of the desired intermediate. rsc.orgresearchgate.net This allows for the precise determination of the reaction endpoint, preventing the formation of impurities due to over- or under-reaction.

Hydrogenation Process Control

Hydrogenation reactions, often used to introduce specific stereochemistry or reduce functional groups, can be challenging to control. Real-time monitoring using techniques like mid-IR spectroscopy, combined with heat flow and gas uptake measurements, can provide a comprehensive understanding of the reaction kinetics and help to identify and eliminate the buildup of unstable intermediates. acs.org This data-rich approach facilitates the rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading to ensure a safe and efficient process. acs.org

Crystallization and Purification Monitoring

Crystallization is a critical final step in the purification of the this compound, as it determines the crystal form, particle size distribution, and purity of the final product. jst.go.jp PAT tools such as Focused Beam Reflectance Measurement (FBRM) and Particle Video Microscopy (PVM) can provide in-situ monitoring of crystal size and shape. youtube.com Furthermore, Raman and low-frequency Raman spectroscopy can be used to monitor polymorphic transitions in real-time, ensuring that the desired crystal form is consistently produced. jst.go.jpnih.gov This level of control is crucial for the subsequent formulation of the active pharmaceutical ingredient.

The following table provides examples of research findings on the use of PAT for monitoring similar critical process steps.

| Process Step | PAT Tool | Research Finding |

| Grignard Reaction | In-line FlowIR | Monitored the formation of a Grignard reagent in real-time, enabling a telescoped reaction sequence by allowing for the precise timing of a subsequent in-line quench. researchgate.net |

| Hydrogenation | Mid-IR Spectroscopy, Heat Flow, Gas Uptake | Optimized the hydrogenation of a nitroaromatic to an aniline by identifying a catalyst that eliminated the buildup of intermediates and developing strategies for controlling the reaction rate. acs.org |

| Crystallization | Low-Frequency Raman Spectroscopy | Successfully monitored the dissolution and crystallization processes of carbamazepine (B1668303) polymorphs, demonstrating its utility as a PAT tool for ensuring crystal quality. jst.go.jpnih.gov |

| Crystallization | Focused Beam Reflectance Measurement (FBRM) | Used for in-situ measurement and control of the size distribution of growing crystals during the selective crystallization of L-glutamic acid. mdpi.com |

By integrating these and other PAT tools, manufacturers can move towards a more robust and controlled synthesis of the this compound, leading to a higher quality product, reduced costs, and enhanced safety. mt.com

Analytical Strategies for Ulipristal Acetate Intermediates

Development and Validation of Robust Analytical Methods for Intermediate Purity and Assay

The control of impurities in the final active pharmaceutical ingredient (API) begins with stringent control over the purity of its intermediates. To this end, the development and validation of robust analytical methods are paramount. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the workhorses for assessing the purity and assay of ulipristal (B1683391) acetate (B1210297) and its intermediates.

A key aspect of method development is ensuring the separation of the main compound from all potential impurities, including stereoisomers and degradation products. rsc.orgnih.gov For instance, an HPLC method for determining ulipristal acetate and its related substances might use a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). researchgate.net The method's specificity is crucial, demonstrating that the analytical signal is solely from the compound of interest without interference from other components. japsonline.com

Validation of these analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines, encompassing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). japsonline.comnih.govcampilab.by Linearity is established by analyzing a range of concentrations to demonstrate a direct proportionality between concentration and analytical response. nih.govresearchgate.net Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample and the recovery percentage is calculated. japsonline.comnih.gov Precision is assessed by analyzing multiple replicates of a homogenous sample, with the results expressed as the relative standard deviation (RSD). researchgate.netresearchgate.net

A stability-indicating HPTLC method has been developed for the estimation of ulipristal acetate in the presence of its degradation products. nih.gov This method utilized a mobile phase of dichloromethane (B109758) and methanol (B129727) on pre-coated silica (B1680970) gel plates, with densitometric scanning at 312 nm. japsonline.com The method was validated for linearity, accuracy, precision, and specificity, proving its suitability for routine analysis. japsonline.com

Table 1: HPLC Method Parameters for Ulipristal Acetate and Related Substances

| Parameter | Details | Reference |

|---|---|---|

| Column | Wondasil C18 (250 mm × 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile-water (70:30) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 302 nm | researchgate.net |

| Column Temperature | 25°C | researchgate.net |

Advanced Spectroscopic Techniques for Structural Elucidation of Ulipristal Acetate Intermediates

Beyond purity assessment, the unambiguous structural confirmation of ulipristal acetate intermediates is critical. A suite of advanced spectroscopic techniques is employed for this purpose, each providing unique and complementary information about the molecule's structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the intermediate's structure. For instance, in the synthesis of ulipristal acetate, NMR was used to confirm the structure of key intermediates. google.com The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the precise mapping of the molecular framework. Fourier transform infrared spectroscopy (FT-IR) and NMR have been used to indicate the interaction of ulipristal acetate with other molecules, which can be verified by molecular docking. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing the complex mixtures often encountered during synthesis. google.com In the analysis of ulipristal acetate, LC-MS has been used to identify and characterize various impurities. google.com The precursor-to-product ion transitions in tandem mass spectrometry (MS/MS) provide high selectivity and sensitivity for quantification. nih.gov For example, a validated LC-MS/MS method for ulipristal acetate in human plasma used the transition of m/z 476.2→134.1. nih.gov

Table 2: Identified Impurities in Ulipristal Acetate Synthesis by LC-MS

| Impurity | [M+H]⁺ (m/z) | Reference |

|---|---|---|

| Impurity A | 397.16 | google.com |

| Impurity B | 415.1 | google.com |

| Impurity C | 373.1 | google.com |

| Impurity D | 462.2 | google.com |

| Impurity E | 434.0 | google.com |

| Impurity F | 518.2 | google.com |

| Impurity G | 476.2 | google.com |

| Impurity H | 441.2 | google.com |

| Impurity I | 516.2 | google.com |

| Impurity J | 474.2 | google.com |

| Impurity K | 492.3 | google.com |

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. researchgate.net The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. nih.gov Both techniques are valuable for confirming the presence of key functional groups in ulipristal acetate intermediates, such as carbonyl groups, double bonds, and aromatic rings. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect and quantify compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The steroidal backbone and the substituted phenyl ring in ulipristal acetate and its intermediates act as chromophores. A simple and sensitive UV spectrophotometric method has been developed and validated for the quantitative determination of ulipristal acetate. innovareacademics.inresearchgate.net The method typically involves measuring the absorbance at the wavelength of maximum absorption (λmax), which for ulipristal acetate in methanol is around 302 nm. researchgate.netinnovareacademics.inresearchgate.net The concentration is then determined using a calibration curve. innovareacademics.in

Table 3: Validation Parameters of a UV Spectrometric Method for Ulipristal Acetate

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 5–20 μg/ml | researchgate.netinnovareacademics.in |

| Regression Coefficient (R²) | 0.9991 | innovareacademics.in |

| Limit of Detection (LOD) | 0.0062 μg/ml | researchgate.netinnovareacademics.in |

| Limit of Quantitation (LOQ) | 0.0187 μg/ml | researchgate.netinnovareacademics.in |

| % Recovery | 98.83 %-100.32 % | researchgate.netinnovareacademics.in |

X-ray Diffraction (XRD) for Crystalline Structure and Morphology Characterization

X-ray Diffraction (XRD) is a powerful technique for characterizing the crystalline structure and morphology of solid materials. nih.gov In the context of ulipristal acetate intermediates, XRD can be used to identify different polymorphic forms, which can have different physical properties such as solubility and stability. rsc.orgnih.gov Single-crystal X-ray analysis provides the most definitive structural information, as it can determine the precise arrangement of atoms in the crystal lattice. rsc.orgnih.gov This technique was instrumental in confirming the structure of a key stereoisomeric intermediate of ulipristal acetate. rsc.orgnih.gov Powder X-ray diffraction (PXRD) is used to analyze bulk crystalline materials and can identify the presence of different crystalline phases. rsc.orgnih.gov

High-Performance Chromatographic Methods for Ulipristal Acetate Intermediate Analysis

Chromatographic techniques are fundamental in the analysis of pharmaceutical intermediates, offering high-resolution separation and quantification of complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of ulipristal acetate and its intermediates due to its versatility and sensitivity. researchgate.netresearchgate.netjournalppw.com Method development often involves optimizing various parameters to achieve adequate separation of the main compound from its impurities.

Several studies have reported HPLC methods for the determination of ulipristal acetate and its related substances. researchgate.netresearchgate.net A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. researchgate.netresearchgate.net The detection wavelength is typically set in the UV region where ulipristal acetate and its intermediates exhibit maximum absorbance. For instance, one method utilizes a Wondasil C18 column with a mobile phase of acetonitrile and water (70:30) at a flow rate of 1.0 mL/min and detection at 302 nm. researchgate.net Another method for related substances uses an Apollo C18 column with a mobile phase of potassium dihydrogen phosphate buffer and acetonitrile (40:60) with detection at 260 nm. researchgate.net A patent for ulipristal acetate impurities details a multi-wavelength detection method to effectively identify various impurities, with ulipristal acetate detected at 303 nm and impurities at their respective maximum absorption wavelengths. google.com

Table 1: HPLC Method Parameters for Ulipristal Acetate and Intermediate Analysis

| Parameter | Method 1 (Assay) researchgate.net | Method 2 (Related Substances) researchgate.net | Method 3 (Impurity Profiling) google.com |

|---|---|---|---|

| Column | Wondasil C18 (250 mm x 4.6 mm, 5 µm) | Apollo C18 (250 mm x 4.6 mm, 5 µm) | Not specified |

| Mobile Phase | Acetonitrile:Water (70:30) | 10 mmol·L-1 KH2PO4 (0.05% triethylamine):Acetonitrile (40:60) | Gradient elution with acetonitrile and buffer |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |

| Detection Wavelength | 302 nm | 260 nm | Multi-wavelength (e.g., UPA at 303 nm) |

| Column Temperature | 25°C | 25°C | 25-35°C |

During the synthesis of ulipristal acetate intermediates, various organic solvents are used. chromatographyonline.com Gas Chromatography (GC), particularly with headspace sampling (HS-GC), is the preferred technique for identifying and quantifying these volatile residual solvents to ensure they are within acceptable safety limits. chromatographyonline.comshimadzu.comresearchgate.nets4science.atscielo.br

The principle of HS-GC involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system. researchgate.net This technique is highly effective for non-volatile matrices like pharmaceutical intermediates. chromatographyonline.com Method development for residual solvent analysis focuses on selecting an appropriate column (e.g., a polar column like Rtx-624) and optimizing temperature programs to separate a wide range of solvents with different boiling points. shimadzu.com The International Council for Harmonisation (ICH) provides guidelines for residual solvent limits, which are categorized into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (less toxic). shimadzu.coms4science.at

Table 2: Typical HS-GC Parameters for Residual Solvent Analysis

| Parameter | Typical Value/Condition |

|---|---|

| HS Oven Temperature | 80 - 120°C chromatographyonline.com |

| HS Loop Temperature | 100 - 150°C chromatographyonline.com |

| HS Transfer Line Temp. | 110 - 160°C chromatographyonline.com |

| Vial Equilibration Time | 10 - 30 min chromatographyonline.com |

| GC Column | e.g., DB-624, Rtx-624 shimadzu.com |

| Carrier Gas | Nitrogen or Helium scielo.br |

| Detector | Flame Ionization Detector (FID) s4science.at |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex mixtures, including pharmaceutical intermediates. researchgate.netnih.govresearchgate.netnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chiraltech.com This technique offers advantages such as faster analysis times and lower solvent consumption compared to HPLC. nih.gov

For challenging separations of ulipristal acetate intermediates, particularly those that are difficult to resolve by HPLC, SFC can provide an alternative and often superior solution. researchgate.net The separation can be optimized by adjusting parameters such as the co-solvent (e.g., methanol, ethanol), additives (e.g., trifluoroacetic acid, ammonia), backpressure, and temperature. nih.govchiraltech.com The use of different stationary phases, such as 2-ethylpyridine (B127773) or HILIC columns, can also be explored to achieve the desired separation. researchgate.netnih.gov

The synthesis of complex molecules like ulipristal acetate can sometimes lead to the formation of stereoisomers. rsc.org Since different enantiomers can have different pharmacological activities and toxicities, it is crucial to control the enantiomeric purity of the intermediates. nih.gov Chiral chromatography is the primary method used for the separation and quantification of enantiomers. nih.govyakhak.orggcms.cznih.gov

Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. nih.govyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. yakhak.org Method development involves screening different CSPs and mobile phases to find the optimal conditions for enantiomeric separation. chiraltech.com The determination of enantiomeric excess and optical purity is critical for ensuring the quality and safety of the final drug product. yakhak.org

Elemental Analysis and Impurity Detection in Ulipristal Acetate Intermediates

Impurity profiling is a critical aspect of pharmaceutical development, aimed at identifying and quantifying impurities in drug substances and their intermediates. ijpsonline.com Impurities can arise from various sources, including starting materials, by-products of side reactions, and degradation products. google.com

A Chinese patent describes the identification of several impurities in ulipristal acetate using LC-MS, providing their respective mass-to-charge ratios ([M+H]+). google.com This information is vital for developing analytical methods to control these impurities in the final product. The patent also outlines a multi-wavelength HPLC method for the detection of these impurities, highlighting the importance of specific detection wavelengths for different impurities to ensure accurate quantification. google.com

Table 3: Identified Impurities of Ulipristal Acetate by LC-MS

| Impurity | [M+H]+ |

|---|---|

| Impurity A | 397.16 |

| Impurity B | 415.1 |

| Impurity C | 373.1 |

| Impurity D | 462.2 |

| Impurity E | 434.0 |

| Impurity F | 518.2 |

| Impurity G | 476.2 |

| Impurity H | 441.2 |

| Impurity I | 516.2 |

| Impurity J | 474.2 |

| Impurity K | 492.3 |

Source: google.com

Thermal Stability Assessment of Ulipristal Acetate Intermediates

The thermal stability of pharmaceutical intermediates is a critical parameter that can affect the quality, safety, and shelf-life of the final drug product. nih.gov Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to assess the thermal stability of ulipristal acetate and its intermediates. researchgate.netnih.govmdpi.comresearchgate.net

A study on the thermal desolvation of ulipristal acetate ethanol (B145695) solvate using non-isothermal thermogravimetry revealed a two-step desolvation process. researchgate.net This type of information is crucial for understanding the stability of solvated intermediates and for designing appropriate drying and storage conditions. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of solvates. mdpi.comresearchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other thermal events. nih.gov Forced degradation studies, where the intermediate is subjected to stress conditions like heat, can also provide valuable information on its degradation pathways and the stability-indicating nature of the analytical methods. japsonline.comjapsonline.com

Residual Solvent Analysis in Ulipristal Acetate Intermediates

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or their intermediates that are not completely removed by practical manufacturing techniques. ich.orgthermofisher.com Their presence in ulipristal acetate intermediates must be carefully controlled, as they have no therapeutic benefit and can be harmful to patients. sgs.com The International Council for Harmonisation (ICH) Q3C guideline provides a framework for classifying residual solvents based on their risk to human health and recommends acceptable limits. ich.orgeuropa.euich.org

The primary technique for analyzing residual solvents in pharmaceutical materials is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). rsc.orgnih.govrroij.com Due to the nature of pharmaceutical intermediates, which are often solids, a static headspace (HS) sampling technique is commonly employed. rroij.comshimadzu.eu This involves heating the sample in a sealed vial to allow the volatile solvents to partition into the gas phase (headspace), which is then injected into the GC system. This method prevents contamination of the GC system with non-volatile components of the sample matrix. sgs.comshimadzu.eu

Methodology and Findings:

The analytical procedure for residual solvents in ulipristal acetate intermediates typically involves dissolving a weighed amount of the intermediate in a suitable high-boiling-point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), in a headspace vial. thermofisher.comrsc.org The selection of the diluent is critical to ensure the complete dissolution of the intermediate without interfering with the detection of the solvents of interest. rsc.org

The GC method utilizes a capillary column, such as a DB-624 or equivalent, designed for separating volatile organic compounds. rsc.org The oven temperature is programmed to ramp up, allowing for the sequential elution of solvents based on their boiling points and interaction with the column's stationary phase. sgs.comnih.gov Helium or hydrogen is typically used as the carrier gas. rsc.orgrsc.org

The ICH Q3C guidelines categorize solvents into three classes:

Class 1: Solvents to be avoided, known or strongly suspected human carcinogens and environmental hazards. ich.orgthermofisher.com Their use should be restricted.

Class 2: Solvents to be limited, non-genotoxic animal carcinogens or solvents with other significant but reversible toxicities. ich.orgthermofisher.com Limits are based on the Permitted Daily Exposure (PDE).

Class 3: Solvents with low toxic potential. ich.orgikev.org They have a PDE of 50 mg or more per day.

The table below summarizes common solvents used in pharmaceutical manufacturing, their classification, and their concentration limits as per ICH Q3C guidelines. During the synthesis of ulipristal acetate and its intermediates, solvents such as acetonitrile (a Class 2 solvent) may be used and must be monitored. ikev.orgresearchgate.net

| Solvent | ICH Class | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) |

|---|---|---|---|

| Benzene | 1 | 2 | 0.02 |

| Carbon Tetrachloride | 1 | 4 | 0.04 |

| Acetonitrile | 2 | 410 | 4.1 |

| Methanol | 2 | 3000 | 30.0 |

| Toluene | 2 | 890 | 8.9 |

| Acetone | 3 | 5000 | 50.0 |

| Ethanol | 3 | 5000 | 50.0 |

| Heptane | 3 | 5000 | 50.0 |

Water Content Determination Methodologies for Ulipristal Acetate Intermediates

Determining the water content in ulipristal acetate intermediates is crucial because moisture can affect the physical and chemical stability of the compound. americanpharmaceuticalreview.com Excess water can lead to the degradation of the intermediate, promote undesired crystalline phase transitions, or interfere with subsequent reaction steps, potentially impacting the yield and purity of the final API. americanpharmaceuticalreview.com